molecular formula C11H15NO B1603415 1-(Amino(phenyl)methyl)cyclobutanol CAS No. 1378861-46-1

1-(Amino(phenyl)methyl)cyclobutanol

Cat. No. B1603415
M. Wt: 177.24 g/mol
InChI Key: VMDNXLHIKOSMOJ-UHFFFAOYSA-N
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Description

1-(Amino(phenyl)methyl)cyclobutanol, also known as 1-APMCB, is a cyclic alcohol with a unique structure. It is a synthetic organic compound with a wide range of applications in the pharmaceutical and scientific research fields. It has been used in the synthesis of various compounds, including drugs, and has been studied for its biochemical and physiological effects.

Scientific Research Applications

Stereoselective Synthesis

A pivotal study demonstrated the stereoselective synthesis of 2-aminocyclobutanols via photocyclization, highlighting the importance of stereochemical control in chemical synthesis. This process involves the Norrish/Yang reaction, indicating significant implications for understanding and optimizing photocyclization mechanisms (Griesbeck & Heckroth, 2002).

Biochemical Applications

Research on aziridinecarboxylic acids reacted with thiols has led to the formation of β-amino acid derivatives, suggesting a route for stereoselective synthesis of peptides or β-lactam derivatives. This demonstrates the compound's utility in advancing peptide synthesis techniques (Hata & Watanabe, 1987).

Peptide Modification

The integration of cyclobutanol derivatives into peptides, as shown by the regiospecific copper(I)-catalyzed 1,3-dipolar cycloadditions of terminal alkynes to azides, underscores the versatility of these compounds in modifying peptide backbones or side chains. This facilitates the development of novel peptides with potential therapeutic applications (Tornøe, Christensen, & Meldal, 2002).

Antiproliferative Activity

The synthesis of thiazole derivatives related to 1-(Amino(phenyl)methyl)cyclobutanol has been explored for their antiproliferative activity, particularly targeting the DNA gyrase enzyme. This highlights the potential of these compounds in cancer research (Yurttaş, Evren, & Özkay, 2022).

Prostate Cancer Imaging

In the context of prostate cancer, Trans-1-amino-3-18F-fluorocyclobutanecarboxylic acid has been studied for its transport mechanism and intracellular fate in cancer cells, underscoring the compound's significance in enhancing prostate cancer imaging techniques (Okudaira et al., 2011).

Molecular Rigidity and Structure

Research into (+)- and (-)-2-aminocyclobutane-1-carboxylic acids has been directed at their incorporation into highly rigid beta-peptides, showcasing the cyclobutane ring's role as a structure-promoting unit. This is crucial for understanding molecular conformation and developing structurally precise biochemical tools (Izquierdo et al., 2005).

properties

IUPAC Name

1-[amino(phenyl)methyl]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c12-10(11(13)7-4-8-11)9-5-2-1-3-6-9/h1-3,5-6,10,13H,4,7-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMDNXLHIKOSMOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C(C2=CC=CC=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60593281
Record name 1-[Amino(phenyl)methyl]cyclobutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Amino(phenyl)methyl)cyclobutanol

CAS RN

1378861-46-1
Record name 1-[Amino(phenyl)methyl]cyclobutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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